

An In-depth Technical Guide to N-Butylphthalimide: Molecular Structure and Formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Butylphthalimide*

Cat. No.: *B073850*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key properties of **N-Butylphthalimide**. The information is presented to support research, scientific analysis, and drug development activities. All quantitative data is summarized in structured tables for ease of comparison, and a detailed experimental protocol for its synthesis is provided.

Core Molecular Information

N-Butylphthalimide is an organic compound belonging to the phthalimide family. It is characterized by a butyl group attached to the nitrogen atom of the phthalimide core.

Table 1: Chemical Identity of **N-Butylphthalimide**

Identifier	Value
Chemical Name	N-Butylphthalimide
IUPAC Name	2-butylisoindole-1,3-dione[1][2]
CAS Number	1515-72-6[1][3][4][5]
Chemical Formula	C ₁₂ H ₁₃ NO ₂ [1][2][3][4][5]
Molecular Weight	203.24 g/mol [1][2][3][4]
SMILES	CCCCN1C(=O)C2=CC=CC=C2C1=O[1][6][7]
InChI	InChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3[5][7]

Physicochemical Properties

The physical and chemical properties of **N-Butylphthalimide** are crucial for its handling, application, and analysis.

Table 2: Physicochemical Properties of **N-Butylphthalimide**

Property	Value	Source
Physical State	Solid or slight yellow liquid[4]	BuyersGuideChem
Melting Point	32-36 °C[6]	Sigma-Aldrich
Boiling Point	120-123 °C at 5 mmHg[4]	BuyersGuideChem
Solubility	Sparingly soluble in water[5]	Guidechem

Molecular Structure

The molecular structure of **N-Butylphthalimide** consists of a planar phthalimide ring system bonded to a flexible butyl chain. While a definitive X-ray crystal structure with precise experimental bond lengths and angles is not readily available in public databases, computational methods can provide reliable estimates. The planar nature of the phthalimide core is a key feature, influencing its chemical and biological activities.

2D Structure of **N-Butylphthalimide**

Experimental Protocols

Synthesis of N-Butylphthalimide

A common and efficient method for the synthesis of **N-Butylphthalimide** involves the reaction of phthalic anhydride with n-butylamine. The following protocol is adapted from established synthetic methods.[8]

Objective: To synthesize **N-Butylphthalimide** from phthalic anhydride and n-butylamine.

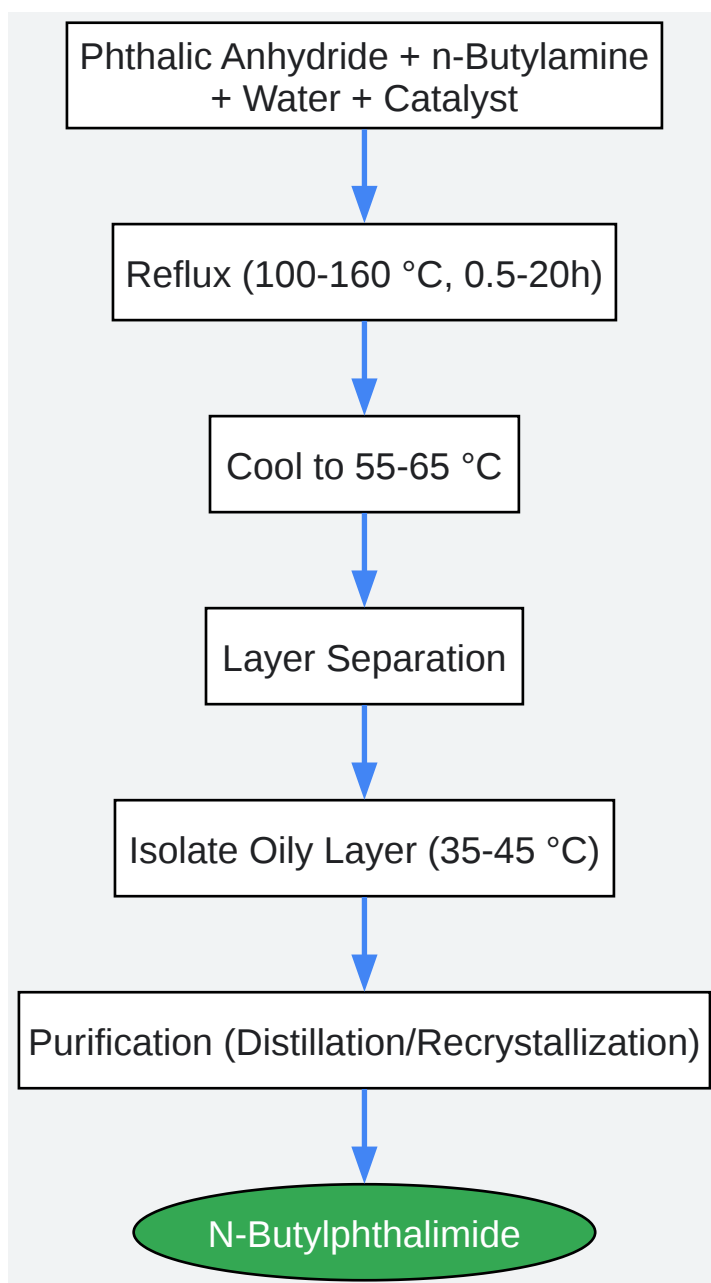
Materials:

- Phthalic anhydride
- n-Butylamine
- Water (as solvent)
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

Procedure:

- Charging the Reactor: In a reaction vessel equipped with a reflux condenser and a stirrer, charge phthalic anhydride and water.
- Addition of Reactants: Add n-butylamine to the mixture. The molar ratio of phthalic anhydride to n-butylamine is typically in the range of 1:1 to 1:1.3.[8]
- Catalyst Addition: Introduce a catalytic amount of a phase-transfer catalyst.
- Reaction: Heat the mixture to reflux at a temperature between 100-160 °C for a period of 0.5 to 20 hours.[8] The reaction progress can be monitored by thin-layer chromatography (TLC).
- Cooling and Separation: After the reaction is complete, cool the mixture to 55-65 °C and allow the layers to separate.

- Isolation: Once the temperature drops to 35-45 °C, separate the upper oily layer, which is the crude **N-butylphthalimide**.^[8]
- Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent.



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Synthesis Workflow for **N-Butylphthalimide**

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of **N-Butylphthalimide**.

Table 3: Key Spectroscopic Data for **N-Butylphthalimide**

Spectroscopy	Key Features
^1H NMR	Signals corresponding to the aromatic protons of the phthalimide ring and the aliphatic protons of the butyl group.
^{13}C NMR	Resonances for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the butyl chain.
IR Spectroscopy	Characteristic absorption bands for the carbonyl (C=O) stretching of the imide group, and C-H stretching from the aromatic and aliphatic moieties.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of N-Butylphthalimide ($m/z = 203.24$). ^[1]

This guide provides a foundational understanding of **N-Butylphthalimide** for professionals in research and development. The structured data and detailed protocols are intended to facilitate further investigation and application of this versatile chemical compound.

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